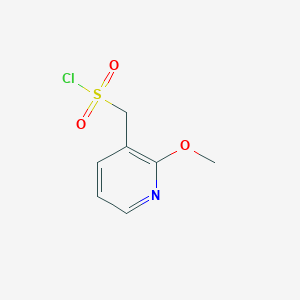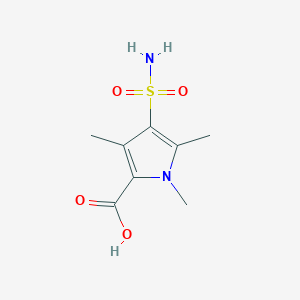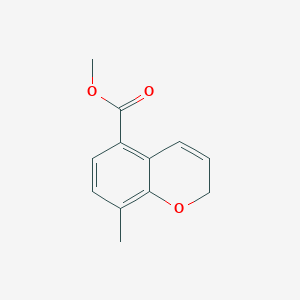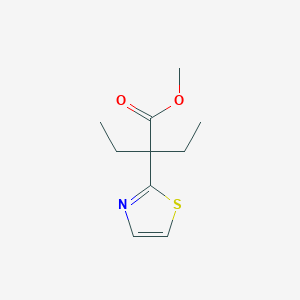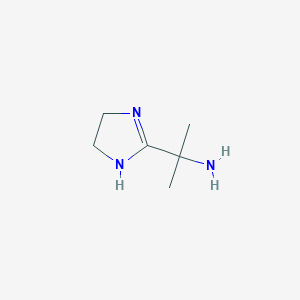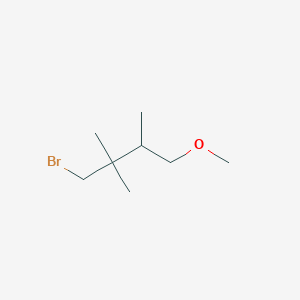![molecular formula C12H14N4 B13217290 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine, phenyl, and triazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a suitable linker, often using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.
Phenyl Derivatives: Compounds containing the phenyl ring, such as benzene.
Uniqueness: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is unique due to its combination of three distinct rings, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C12H14N4 |
|---|---|
分子量 |
214.27 g/mol |
IUPAC名 |
1-[azetidin-3-yl(phenyl)methyl]triazole |
InChI |
InChI=1S/C12H14N4/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16/h1-7,11-13H,8-9H2 |
InChIキー |
UMXZMJIXZSTZGH-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



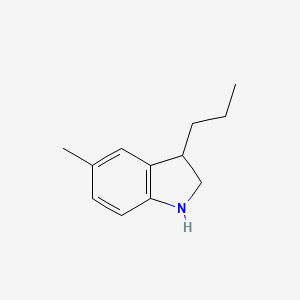
![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)
![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)
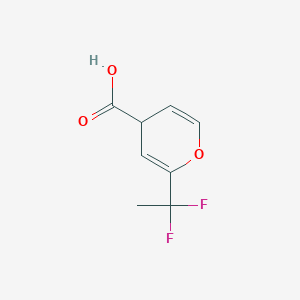
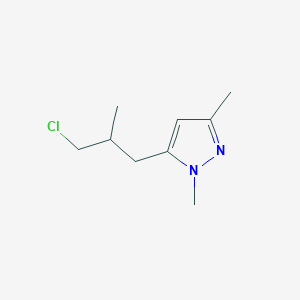
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)
